2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid
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Overview
Description
2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of this compound is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination . This compound recognizes E3 ubiquitin ligase and the target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated .
Biochemical Pathways
The compound is involved in the protein degradation pathway . The proteasome recognizes and degrades the polyubiquitinated target protein .
Result of Action
The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . This suppression could potentially lead to a decrease in the pathogenesis of cancer and other diseases where IDO1 is excessively activated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using a carboxylation reaction or a similar method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, share structural similarities.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidin-4-yl derivatives, are also similar.
Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety, such as substituted benzoic acids, are related.
Uniqueness
2-({2,5-Dioxo-1-[4-(piperidin-1-yl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to its combination of these three distinct structural elements. This unique structure may confer specific properties and activities that are not observed in simpler compounds.
Properties
IUPAC Name |
2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-14-19(29-18-7-3-2-6-17(18)22(27)28)21(26)24(20)16-10-8-15(9-11-16)23-12-4-1-5-13-23/h2-3,6-11,19H,1,4-5,12-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWRYGXJGGBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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